Cas no 97055-89-5 (methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate)

methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate
- methyl 3-(1H-pyrrol-3-yl)prop-2-enoate
- methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate
- Methyl 3-(1H-pyrrol-3-yl)acrylate
- 97055-89-5
- AKOS016005361
- Methyl3-(1H-pyrrol-3-yl)acrylate
- 3-(1h-pyrrol-3-yl)-acrylic acid methyl ester
- EN300-1455904
- 352538-45-5
- methyl (E)-3-(1H-pyrrol-3-yl)acrylate
- SCHEMBL2493362
- 3-AMINO-3-[5-(3-CHLORO-4-METHOXYPHENYL)-FURAN-2-YL]-PROPIONICACID
- methyl (E)-3-(1H-pyrrol-3-yl)prop-2-enoate
- DB-344831
-
- インチ: InChI=1S/C8H9NO2/c1-11-8(10)3-2-7-4-5-9-6-7/h2-6,9H,1H3/b3-2+
- InChIKey: LRGLUDDXROSBIO-NSCUHMNNSA-N
- ほほえんだ: COC(=O)/C=C/C1=CNC=C1
計算された属性
- せいみつぶんしりょう: 151.063328530g/mol
- どういたいしつりょう: 151.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 42.1Ų
じっけんとくせい
- 密度みつど: 1.174
- ふってん: 296 ºC
- フラッシュポイント: 133 ºC
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455904-10.0g |
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
97055-89-5 | 10g |
$3500.0 | 2023-05-23 | ||
Alichem | A109008288-1g |
(E)-Methyl 3-(1H-pyrrol-3-yl)acrylate |
97055-89-5 | 95% | 1g |
$850.20 | 2023-08-31 | |
Enamine | EN300-1455904-0.05g |
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
97055-89-5 | 0.05g |
$683.0 | 2023-05-23 | ||
Enamine | EN300-1455904-1.0g |
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
97055-89-5 | 1g |
$813.0 | 2023-05-23 | ||
Enamine | EN300-1455904-250mg |
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
97055-89-5 | 250mg |
$748.0 | 2023-09-29 | ||
Enamine | EN300-1455904-1000mg |
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
97055-89-5 | 1000mg |
$813.0 | 2023-09-29 | ||
Chemenu | CM198634-1g |
methyl (E)-3-(1H-pyrrol-3-yl)acrylate |
97055-89-5 | 95% | 1g |
$729 | 2021-08-05 | |
Enamine | EN300-1455904-2.5g |
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
97055-89-5 | 2.5g |
$1594.0 | 2023-05-23 | ||
Chemenu | CM198634-1g |
methyl (E)-3-(1H-pyrrol-3-yl)acrylate |
97055-89-5 | 95% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-1455904-10000mg |
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
97055-89-5 | 10000mg |
$3500.0 | 2023-09-29 |
methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate 関連文献
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methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoateに関する追加情報
Exploring Methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate (CAS No. 97055-89-5): A Versatile Compound in Modern Chemistry
Methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate (CAS No. 97055-89-5) is a fascinating organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications. This ester derivative, featuring a pyrrole ring and an α,β-unsaturated ester moiety, is a valuable building block in synthetic chemistry. Its molecular formula, C8H9NO2, hints at its versatility, making it a subject of interest for researchers exploring heterocyclic compounds and bioactive molecules.
The compound's E-configuration (trans) around the double bond is crucial for its reactivity and interactions with other molecules. This geometric feature is often highlighted in studies focusing on molecular docking and drug design, as it influences the compound's ability to fit into biological targets. Recent trends in green chemistry have also brought attention to methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate as a potential candidate for sustainable synthesis routes, aligning with the growing demand for eco-friendly chemical processes.
One of the most searched questions regarding this compound revolves around its synthetic applications. Researchers frequently inquire about its role in constructing pharmacophores for medicinal chemistry. The pyrrole unit, in particular, is a privileged structure in drug discovery, found in numerous FDA-approved pharmaceuticals. When combined with the α,β-unsaturated ester functionality, this compound becomes a powerful tool for creating diverse molecular architectures through Michael additions or cycloaddition reactions.
In the context of material science, methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate has shown promise in the development of functional polymers. Its ability to participate in polymerization reactions while introducing heteroatom-containing side chains makes it attractive for creating materials with tailored properties. This aligns with current industry demands for smart materials that respond to environmental stimuli or exhibit unique electronic properties.
The compound's spectroscopic characteristics are another area of frequent inquiry. Its NMR fingerprint typically shows distinctive signals: a singlet around 3.7 ppm for the methoxy group, characteristic vinyl protons between 6-8 ppm, and pyrrolic protons appearing as a multiplet. These features make it relatively straightforward to identify in reaction mixtures, a quality highly valued in process chemistry and quality control applications.
Recent advances in computational chemistry have enabled more detailed studies of methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate's electronic structure. Density functional theory (DFT) calculations reveal interesting aspects of its molecular orbitals, particularly the distribution of electron density across the conjugated system. These insights are valuable for predicting its behavior in photochemical reactions or as a component in organic electronic devices.
From a safety and handling perspective, while not classified as hazardous under standard regulations, proper laboratory practices should always be followed when working with this compound. Its storage conditions (typically refrigerated under inert atmosphere) and stability profile are common topics in technical discussions, especially for industrial-scale applications where compound integrity over time is crucial.
The commercial availability of methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate has increased in recent years, reflecting its growing importance in research. Suppliers often highlight its high purity grade (typically ≥95%) and provide detailed certificates of analysis, addressing another frequent query from potential users. This availability supports its use in high-throughput screening and combinatorial chemistry approaches.
Looking forward, the compound's potential in bioconjugation chemistry is an emerging area of interest. The reactivity of its α,β-unsaturated ester group with biological nucleophiles, combined with the pyrrole's ability to participate in π-stacking interactions, makes it a candidate for developing novel biomolecular probes or drug delivery systems. This aligns with current trends in precision medicine and theranostic applications.
In conclusion, methyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate (CAS No. 97055-89-5) represents a compelling case study in how relatively simple molecular structures can offer diverse possibilities across multiple scientific disciplines. Its dual functionality, combining heterocyclic and unsaturated ester characteristics, continues to inspire innovative applications in fields ranging from medicinal chemistry to advanced materials, ensuring its place as a valuable tool in the modern chemist's repertoire.
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